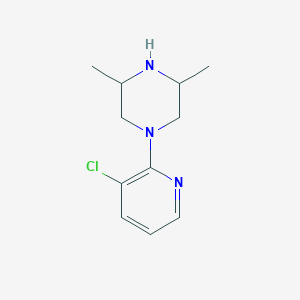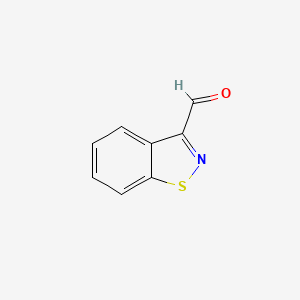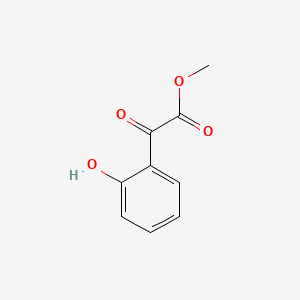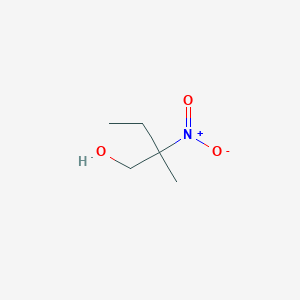
Gly-tyr amide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-tyr amide hydrochloride is a compound with the empirical formula C11H15N3O3 · HCl and a molecular weight of 273.72 It is a derivative of the dipeptide glycine-tyrosine, where the carboxyl group of tyrosine is converted to an amide and the compound is stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gly-tyr amide hydrochloride typically involves the coupling of glycine and tyrosine followed by the conversion of the carboxyl group to an amide. This can be achieved through various methods, including:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl halide or anhydride with an amine to form the amide bond.
Partial Hydrolysis of Nitriles: This method involves the hydrolysis of nitriles to form amides.
Use of Dehydrating Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and convert carboxyl groups to amides under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gly-tyr amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Gly-tyr amide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of gly-tyr amide hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein-protein and protein-ligand interactions . Additionally, the amide bond can undergo hydrolysis, releasing the constituent amino acids, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine amide: Similar structure but with an acetyl group instead of glycine.
Phenol: The basic aromatic structure of tyrosine.
Para-cresol: A methylated derivative of phenol.
Uniqueness
Gly-tyr amide hydrochloride is unique due to its specific combination of glycine and tyrosine, which imparts distinct biochemical properties. The presence of the amide bond and the hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications.
Properties
Molecular Formula |
C11H16ClN3O3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1 |
InChI Key |
KHHGNWMXXNNNST-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)


![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)








